molecular formula C23H32N4O5S B215057 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine

1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine

Cat. No. B215057
M. Wt: 476.6 g/mol
InChI Key: NLNGUIPBZJJKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine, also known as PIPES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. PIPES is a piperazine derivative that possesses unique chemical and biological properties, making it a valuable tool for investigating different biochemical and physiological processes.

Mechanism of Action

1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine acts as a buffering agent by accepting or donating protons to maintain a stable pH environment. 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine has a pKa value of 7.5, which makes it an effective buffer at physiological pH. 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine also forms hydrogen bonds with water molecules, which stabilizes the buffer solution and prevents changes in pH due to dilution or temperature changes.
Biochemical and Physiological Effects:
1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine has minimal biochemical and physiological effects on living organisms, making it a safe and reliable tool for scientific research. 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine does not interfere with enzymatic reactions, protein function, or cell viability, making it an ideal buffer for studying biological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine in lab experiments include its low toxicity, minimal interference with biological systems, and pH stability. 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine is also cost-effective and readily available for research purposes. However, 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine has some limitations, including its limited solubility in water, which can affect its buffering capacity at high concentrations. 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine also has a narrow pH range of effectiveness, which may limit its use in some experiments.

Future Directions

For 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine research include investigating its potential applications in drug delivery and gene therapy.

Synthesis Methods

The synthesis of 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine involves the reaction of 4-(3,4,5-trimethoxyphenyl)piperazine with 3-(1-piperidinylsulfonyl)pyridine in the presence of a base catalyst. The reaction yields 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine as a white crystalline solid, which can be purified through recrystallization or chromatography. The synthesis method is relatively simple and cost-effective, making 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine readily available for research purposes.

Scientific Research Applications

1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine has been widely used in scientific research for various applications, including buffer solutions, cell culture media, and protein purification. 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine is an excellent buffer for studying biochemical and physiological processes due to its low toxicity, minimal interference with biological systems, and pH stability. 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine is also used as a component of cell culture media to maintain the pH of the culture environment and provide essential nutrients for cell growth. Moreover, 1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine is a useful tool for protein purification due to its ability to stabilize proteins and prevent denaturation.

properties

Product Name

1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine

Molecular Formula

C23H32N4O5S

Molecular Weight

476.6 g/mol

IUPAC Name

1-(3-piperidin-1-ylsulfonylpyridin-4-yl)-4-(3,4,5-trimethoxyphenyl)piperazine

InChI

InChI=1S/C23H32N4O5S/c1-30-20-15-18(16-21(31-2)23(20)32-3)25-11-13-26(14-12-25)19-7-8-24-17-22(19)33(28,29)27-9-5-4-6-10-27/h7-8,15-17H,4-6,9-14H2,1-3H3

InChI Key

NLNGUIPBZJJKQQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N2CCN(CC2)C3=C(C=NC=C3)S(=O)(=O)N4CCCCC4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CCN(CC2)C3=C(C=NC=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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